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Compound of Interest

Compound Name: (S)-2-Isobutylsuccinic acid

Cat. No.: B15245812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the

molecular formula C8H14O4. The document details the classification, synthesis, and

characterization of these compounds, with a particular focus on their relevance to drug

development and biological systems.

Classification of C8H14O4 Structural Isomers
The molecular formula C8H14O4, with a degree of unsaturation of two, gives rise to a diverse

array of structural isomers. These can be broadly categorized based on their functional groups

and carbon skeleton. The major classes include:

Dicarboxylic Acids: These are aliphatic chains or cyclic structures containing two carboxylic

acid functional groups. A prominent example is suberic acid (octanedioic acid)[1][2].

Diesters: These isomers contain two ester functional groups. Common examples include

diethyl succinate and dimethyl adipate[3][4]. The arrangement of the ester groups and the

nature of the alkyl chains contribute to the isomeric diversity.

Cyclic Diols and Ethers: This class includes isomers with cyclic structures containing

hydroxyl groups and/or ether linkages. Given the molecular formula, these structures will

also possess other features like double bonds or additional oxygen-containing functional

groups to satisfy the degree of unsaturation.
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Physicochemical and Spectroscopic Data of
Representative Isomers
For ease of comparison, the following tables summarize key quantitative data for

representative isomers of C8H14O4.

Table 1: Physicochemical Properties of Representative C8H14O4 Isomers

Isomer
IUPAC
Name

CAS
Number

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

Suberic Acid
Octanedioic

acid
505-48-6 174.19 141–144

230 (at 15

mmHg)[2]

Diethyl

Succinate

Diethyl

butanedioate
123-25-1 174.19 -21 217.7

Dimethyl

Adipate

Dimethyl

hexanedioate
627-93-0 174.19 8-10 227-230

Table 2: Spectroscopic Data of Representative C8H14O4 Isomers
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Isomer
1H NMR (Solvent,
Frequency)

13C NMR (Solvent)
Key IR Absorptions
(cm-1)

Suberic Acid

(DMSO-d6, 400 MHz):

δ 11.96 (s, 2H, -

COOH), 2.19 (t, 4H, -

CH2COOH), 1.49

(quint, 4H, -

CH2CH2CH2-), 1.27

(m, 4H, -

CH2CH2COOH)[5]

(D2O): δ 187.0, 40.3,

31.2, 28.5[6]

~3000 (broad, O-H),

~1700 (C=O)[7]

Diethyl Succinate

(CDCl3, 90 MHz): δ

4.15 (q, 4H, -

OCH2CH3), 2.62 (s,

4H, -

COCH2CH2CO-),

1.26 (t, 6H, -

OCH2CH3)[8]

(CDCl3): δ 172.2,

60.3, 29.0, 14.0[4]
~1735 (C=O, ester)

Dimethyl Adipate

(CDCl3, 90 MHz): δ

3.69 (s, 6H, -OCH3),

2.32 (t, 4H, -CH2CO-),

1.66 (m, 4H, -

CH2CH2-)[3]

(Dioxane): δ 173.3,

50.8, 33.3, 24.1[9]

~1740 (C=O, ester)

[10]

Experimental Protocols for Synthesis
Detailed methodologies for the synthesis of key C8H14O4 isomers are provided below. These

protocols are intended for laboratory use by trained professionals.

Synthesis of Suberic Acid by Oxidation of Cyclooctene
Principle: Suberic acid can be synthesized by the oxidative cleavage of the double bond in

cyclooctene using a strong oxidizing agent.

Detailed Protocol:
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In a multi-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel,

place a solution of cyclooctene in a suitable solvent such as a mixture of acetone and water.

Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

Slowly add a solution of potassium permanganate (KMnO4) in water to the stirred

cyclooctene solution. The addition should be controlled to keep the reaction temperature

below 10 °C. The purple color of the permanganate will disappear as it reacts.

After the addition is complete, continue stirring the mixture at room temperature for several

hours until the reaction is complete (monitored by TLC).

Quench the reaction by adding a saturated solution of sodium bisulfite until the brown

manganese dioxide precipitate is dissolved.

Acidify the resulting colorless solution with concentrated hydrochloric acid (HCl) to a pH of

approximately 1-2.

The white precipitate of suberic acid is collected by vacuum filtration.

Recrystallize the crude product from hot water to obtain pure suberic acid.

Characterize the final product by melting point determination and spectroscopic methods

(NMR, IR).

Synthesis of Diethyl Succinate via Fischer Esterification
Principle: Diethyl succinate is synthesized by the acid-catalyzed esterification of succinic acid

with excess ethanol. The equilibrium is driven towards the product by removing water as it is

formed.

Detailed Protocol:

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add

succinic acid, a 3-fold molar excess of absolute ethanol, and a catalytic amount of

concentrated sulfuric acid.

Add a water-immiscible solvent like toluene to aid in the azeotropic removal of water.
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Heat the mixture to reflux. The water-ethanol-toluene azeotrope will distill into the Dean-

Stark trap. The lower aqueous layer is removed, and the upper organic layer is returned to

the reaction flask.

Continue the reflux until no more water is collected in the trap, indicating the completion of

the reaction.

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to

neutralize the acid catalyst), and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by

rotary evaporation.

Purify the crude diethyl succinate by vacuum distillation.

Confirm the identity and purity of the product using spectroscopic techniques.

Synthesis of Dimethyl Adipate
Principle: Dimethyl adipate is prepared by the esterification of adipic acid with methanol,

typically using an acid catalyst.

Detailed Protocol:

In a three-necked glass reactor equipped with a stirrer and a reflux condenser, combine

adipic acid and a significant molar excess of methanol (e.g., a 15:1 molar ratio)[11].

Add an acid catalyst, such as Amberlyst 15 ion-exchange resin (e.g., 7% by weight of adipic

acid)[11].

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be

monitored by titrating aliquots for the remaining acid content[11].

Upon completion, cool the mixture and filter to remove the catalyst.

Remove the excess methanol by distillation.
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The remaining crude dimethyl adipate can be purified by vacuum distillation.

Characterize the final product using NMR and IR spectroscopy.

Biological Activity and Signaling Pathways
Certain isomers of C8H14O4 have demonstrated significant biological activity, making them of

interest to the drug development community.

Suberic Acid and the OR10A3 Signaling Pathway
Recent research has identified suberic acid as a ligand for the olfactory receptor OR10A3,

which is ectopically expressed in human dermal fibroblasts. Activation of this G-protein coupled

receptor (GPCR) by suberic acid initiates a signaling cascade that promotes collagen

synthesis, suggesting its potential as an anti-aging therapeutic target[12][13].

The proposed signaling pathway is as follows:

Receptor Binding: Suberic acid binds to and activates the OR10A3 receptor on the surface

of dermal fibroblasts[12].

G-Protein Activation: This leads to the activation of an associated G-protein, which in turn

activates adenylyl cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

Akt Activation: The increase in intracellular cAMP leads to the phosphorylation and activation

of the protein kinase Akt (also known as Protein Kinase B)[12].

Increased Collagen Synthesis: Activated Akt promotes downstream signaling events that

result in an increased production of collagen[12].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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